molecular formula C14H26O2 B3055106 Tetradecane-7,8-dione CAS No. 6305-47-1

Tetradecane-7,8-dione

Cat. No.: B3055106
CAS No.: 6305-47-1
M. Wt: 226.35 g/mol
InChI Key: ZSKKAJLPNIHYRI-UHFFFAOYSA-N
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Description

Tetradecane-7,8-dione is a biochemical compound with the molecular formula C14H26O2 and a molecular weight of 226.35 g/mol . It is identified by CAS Registry Number 6305-47-1 . Researchers should note that this compound is characterized by a topological polar surface area of approximately 34.1 Ų . Available safety information indicates that this compound carries hazard statements H302, H315, and H319, which correspond to warnings of being harmful if swallowed, causes skin irritation, and causes serious eye irritation . The recommended storage condition is sealed in a dry environment at 2-8°C . While specific research applications for this compound are not detailed in the available literature, tetradecane derivatives and structurally complex molecules based on a tetradecane skeleton are of significant interest in various scientific fields, including pharmacology and materials science . For instance, certain diterpenes with tetradecane-related frameworks have been investigated for their biological activities . As a diketone derivative of a long-chain alkane, this compound provides a valuable building block for synthetic chemistry and material science research. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tetradecane-7,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O2/c1-3-5-7-9-11-13(15)14(16)12-10-8-6-4-2/h3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKKAJLPNIHYRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)C(=O)CCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20285231
Record name tetradecane-7,8-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6305-47-1
Record name 7,8-Tetradecanedione
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tetradecane-7,8-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Transformational Pathways of Tetradecane 7,8 Dione

Oxidative Cleavage Reactions of Alpha-Diketones

Alpha-diketones, such as Tetradecane-7,8-dione, are susceptible to oxidative cleavage, a reaction that breaks the carbon-carbon bond between the two carbonyl groups. This process typically results in the formation of carboxylic acids. The reaction's outcome and mechanism can be influenced by the specific oxidizing agent and the reaction conditions employed.

Potassium permanganate (B83412) (KMnO4) is a powerful oxidizing agent capable of cleaving the bond between the carbonyl groups in alpha-diketones. stackexchange.com When applied to long-chain alpha-diketones like this compound under various conditions (including acetone/aqueous acetic acid, aqueous sulfuric acid, and water), the reaction yields carboxylic acids. stackexchange.com Studies on the analogous compound, hexadecane-8,9-dione (B14704989), which shows similar behavior to this compound, have demonstrated that this oxidation primarily produces n-octanoic acid, with n-heptanoic acid as a minor product. stackexchange.com

The mechanism for permanganate cleavage begins with the formation of a cyclic intermediate through the addition of the permanganate ion to the pi bond of the diketone. chemistrysteps.com This intermediate subsequently breaks down, leading to the cleavage of the C-C bond. chemistrysteps.com

Mechanistic investigations into the permanganate oxidation of alpha-diketones suggest a dual pathway involving both the diketone and its enol tautomer. stackexchange.com

Direct Oxidation of the Dione (B5365651): The direct oxidative attack on the diketone form is proposed to lead exclusively to the formation of one type of carboxylic acid. In the case of hexadecane-8,9-dione, this pathway yields n-octanoic acid. stackexchange.com

Oxidation of the Enol Tautomer: The enol form of the diketone reacts differently. Its oxidation leads to an intermediate (a 2-oxo-acid) that undergoes oxidative decarboxylation, ultimately forming the same carboxylic acid (n-octanoic acid). Concurrently, this pathway is also responsible for producing the minor product, heptanal, which is then oxidized to n-heptanoic acid. stackexchange.com

The relative yields of the resulting carboxylic acids are dependent on the reaction conditions, which influence the equilibrium between the diketone and its enol form. stackexchange.com

Oxidative Cleavage Products of Hexadecane-8,9-dione (Analogue to this compound) stackexchange.com
ReactantOxidizing AgentMajor ProductMinor ProductProposed Intermediate(s)
Hexadecane-8,9-dionePotassium Permanganate (KMnO4)n-Octanoic acidn-Heptanoic acid2-Oxononanoic acid, Heptanal

Photochemical Reactions and Cycloaddition Pathways of Alpha-Diketones

The presence of two adjacent carbonyl groups allows alpha-diketones to participate in a variety of photochemical reactions upon irradiation. mdpi.comnih.gov These reactions are initiated by the absorption of light, which promotes the diketone to an electronically excited state. From this excited state, the molecule can undergo several transformational pathways, including various types of cycloadditions. mdpi.comresearchgate.net

Upon photo-irradiation, alpha-diketones can react with compounds containing carbon-carbon double or triple bonds. mdpi.com Depending on the structure of the diketone and the reacting alkene or alkyne, these photocycloadditions can proceed through different pathways: mdpi.comnih.gov

[2+2] Cycloaddition: This is the most common pathway for carbonyl compounds, also known as the Paterno-Büchi reaction, resulting in the formation of a four-membered oxetane (B1205548) ring. mdpi.comwikipedia.org

[4+2] Cycloaddition: In this pathway, the alpha-diketone acts as a diene, reacting with a dienophile to form a six-membered ring, typically a dihydrodioxine. mdpi.com This is analogous to the thermal Diels-Alder reaction. alfa-chemistry.com

[4+4] Cycloaddition: This less common pathway involves the reaction of the diketone with specific substrates, leading to an eight-membered ring. mdpi.comnih.gov

The specific pathway taken is influenced by the nature of the alpha-diketone and the substituents on the reacting unsaturated compound. mdpi.com

The Paterno-Büchi reaction is a [2+2] photocycloaddition between the excited state of a carbonyl compound and the ground state of an alkene, yielding an oxetane. wikipedia.orgcambridgescholars.com For an alpha-diketone like this compound, the reaction is initiated by the promotion of one of the carbonyl groups to an n,π* excited state (either singlet or triplet). nih.govyoutube.com

The mechanism proceeds via the formation of a 1,4-biradical intermediate after the excited carbonyl group attacks the alkene. nih.govyoutube.com The stability of this biradical intermediate often dictates the regioselectivity of the reaction. Subsequent ring closure of the biradical yields the final oxetane product. youtube.com The reaction can be intermolecular, occurring between the diketone and a separate alkene molecule, or intramolecular if an alkene moiety is present in the same molecule. youtube.com

The initial products of photocycloaddition reactions, known as photocycloadducts, are not always stable. mdpi.com They can be highly reactive and may undergo further transformations under the same reaction conditions. mdpi.com Some adducts, such as certain [4+2] cycloadducts, are so reactive they can be difficult to isolate from the reaction mixture. mdpi.com

However, other photocycloadducts are stable enough to be isolated and purified. These moderately reactive compounds can then be used as intermediates in further synthetic steps, providing a pathway to complex molecular frameworks. mdpi.com The transformation of these adducts can be controlled to produce a variety of different chemical structures.

General Photocycloaddition Pathways for Alpha-Diketones mdpi.comnih.gov
Reaction TypeDescriptionResulting Structure
[2+2] Cycloaddition (Paterno-Büchi)Reaction of an excited carbonyl group with an alkene.Four-membered oxetane ring
[4+2] CycloadditionThe two carbonyl groups and their connecting bond act as a diene.Six-membered dihydrodioxine ring
[4+4] CycloadditionReaction involving both carbonyls with a suitable diene.Eight-membered ring

Photo-induced Removal of Alpha-Diketone Units

The photochemical behavior of α-diketones like this compound is characterized by several competing reaction pathways upon excitation with ultraviolet (UV) light. The specific outcome of the photoreaction is highly dependent on the molecular structure of the diketone and the reaction conditions, such as the solvent and the presence of other reactants. For aliphatic α-diketones, the primary photochemical processes are the Norrish Type I and Norrish Type II reactions.

Norrish Type I Reaction: This process involves the homolytic cleavage of the carbon-carbon bond between the two carbonyl groups (α-cleavage). Upon absorption of a photon, the diketone is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. From either of these excited states, the C-C bond can break, generating two acyl radicals.

For this compound, the Norrish Type I cleavage would result in the formation of two heptanoyl radicals. These highly reactive radical intermediates can then undergo several secondary reactions:

Decarbonylation: The acyl radicals can lose a molecule of carbon monoxide (CO) to form hexyl radicals. These alkyl radicals can then combine to form dodecane, abstract hydrogen from the solvent to form hexane, or undergo disproportionation reactions.

Recombination: The two heptanoyl radicals can recombine to reform the starting diketone.

Radical Scavenging: In the presence of radical scavengers, the acyl or alkyl radicals can be trapped.

The efficiency of the Norrish Type I reaction is influenced by the stability of the resulting acyl radicals.

Norrish Type II Reaction: This pathway involves the intramolecular abstraction of a γ-hydrogen atom by one of the excited carbonyl oxygens, leading to the formation of a 1,4-biradical intermediate. Subsequent cleavage of the Cα-Cβ bond (β-cleavage) results in the formation of an enol and an alkene. For this compound, this would lead to the formation of 7-hydroxyhept-7-en-8-one and hept-1-ene. Alternatively, the 1,4-biradical can undergo cyclization to form a cyclobutanol (B46151) derivative. The likelihood of the Norrish Type II reaction depends on the accessibility of γ-hydrogens.

Photodecarbonylation: In some instances, particularly for α-diketones where the resulting fragments are stable, double decarbonylation can occur, leading to the formation of an alkane and two molecules of carbon monoxide. For this compound, this would theoretically yield dodecane.

The quantum yield of these photochemical reactions, which is a measure of the efficiency of the process, is dependent on factors such as the wavelength of the incident light and the solvent polarity.

Reduction Mechanisms of Diketone Moiety

The diketone functionality in this compound is susceptible to reduction by various reagents, leading to the formation of α-hydroxyketones and 1,2-diols.

Catalytic Transfer Hydrogenation Studies

Catalytic transfer hydrogenation (CTH) is a powerful and selective method for the reduction of carbonyl compounds, including α-diketones. acs.org This technique typically employs a hydrogen donor, such as isopropanol (B130326) or formic acid, in the presence of a transition metal catalyst. Ruthenium and rhodium complexes are commonly used catalysts for this transformation. acs.org

The mechanism of CTH generally involves the formation of a metal hydride species from the catalyst and the hydrogen donor. nih.gov This hydride is then transferred to the carbonyl carbon of the substrate. For an α-diketone like this compound, the reduction can proceed in a stepwise manner. The first hydrogenation step yields the corresponding α-hydroxyketone, tetradecan-7-hydroxy-8-one. A second hydrogenation step then reduces the remaining ketone group to afford the 1,2-diol, tetradecane-7,8-diol.

The selectivity of the reaction (i.e., favoring the α-hydroxyketone or the 1,2-diol) can often be controlled by tuning the reaction conditions, such as the choice of catalyst, hydrogen donor, and reaction time. Asymmetric transfer hydrogenation, using chiral catalysts, can be employed to produce enantiomerically enriched α-hydroxyketones and diols. rsc.org

Table 1: Catalytic Transfer Hydrogenation of α-Diketones

CatalystHydrogen DonorSubstrateProduct(s)Key Findings
Ruthenium-based complexesIsopropanol, Formic acid/TriethylamineGeneral α-diketonesα-hydroxyketones, 1,2-diolsHighly efficient for the reduction of ketones; can achieve high enantioselectivities with chiral ligands. acs.orgrsc.org
Rhodium-based complexesIsopropanolGeneral α-diketonesα-hydroxyketones, 1,2-diolsEffective for the reduction of ketones and imines. acs.org

Reductions to Diols and Other Reduced Species

Besides catalytic transfer hydrogenation, α-diketones can be reduced to 1,2-diols using various hydride-donating reagents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its mildness and selectivity for carbonyl groups. nih.govmdpi.com

The reduction of this compound with sodium borohydride would proceed via the nucleophilic addition of a hydride ion (H⁻) to one of the carbonyl carbons, forming an alkoxide intermediate. acs.org This intermediate can then be protonated during workup to yield the α-hydroxyketone. A second equivalent of the reducing agent can then reduce the remaining carbonyl group to furnish the final product, tetradecane-7,8-diol. nih.gov Since this compound is a symmetrical diketone, the initial attack can occur at either carbonyl group with equal probability. The reduction of the α-hydroxyketone intermediate generally proceeds rapidly to the diol.

The stereochemistry of the resulting diol can be influenced by the reaction conditions and the steric environment around the carbonyl groups. The reduction of acyclic α-diketones with sodium borohydride typically yields a mixture of diastereomeric diols (syn and anti).

More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can also be used to reduce α-diketones to diols. However, these reagents are less selective and can also reduce other functional groups that might be present in the molecule.

Table 2: Reduction of α-Diketones to Diols

Reducing AgentSubstrateProductReaction Conditions
Sodium Borohydride (NaBH₄)This compoundTetradecane-7,8-diolProtic solvent (e.g., methanol, ethanol)
Lithium Aluminum Hydride (LiAlH₄)This compoundTetradecane-7,8-diolAprotic solvent (e.g., diethyl ether, THF) followed by aqueous workup

Other Key Organic Transformations Involving this compound

The 1,2-dicarbonyl moiety in this compound serves as a versatile functional group for a variety of other organic transformations, making it a valuable synthetic intermediate.

Benzilic Acid Rearrangement: In the presence of a strong base, such as potassium hydroxide (B78521), α-diketones can undergo a rearrangement to form α-hydroxy carboxylic acids. For this compound, this reaction would involve the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons, followed by a 1,2-migration of the hexyl group to the adjacent carbonyl carbon. Subsequent protonation would yield 7-hydroxy-7-hexyltridecanoic acid.

Quinoxaline (B1680401) Formation: α-Diketones readily condense with 1,2-diamines to form quinoxalines, which are an important class of heterocyclic compounds with diverse biological activities. The reaction of this compound with an ortho-phenylenediamine would yield a 2,3-dihexylquinoxaline derivative. This reaction is often used as a diagnostic test for the presence of the α-diketone functionality.

Wittig Reaction: The carbonyl groups of this compound can react with phosphorus ylides in the Wittig reaction to form alkenes. Depending on the stoichiometry of the ylide used, either one or both of the carbonyl groups can be converted to a carbon-carbon double bond. This allows for the synthesis of a variety of unsaturated derivatives.

Formation of Heterocycles: Beyond quinoxalines, the 1,2-dicarbonyl unit is a key building block for the synthesis of various other five- and six-membered heterocyclic systems, such as imidazoles, pyrazines, and 1,2,4-triazines, through condensation reactions with appropriate nucleophiles.

Spectroscopic Characterization and Advanced Analytical Techniques for Tetradecane 7,8 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For Tetradecane-7,8-dione, both one-dimensional and two-dimensional NMR experiments are essential for unambiguous structural confirmation.

¹H NMR and ¹³C NMR Analysis

¹H NMR: The proton NMR spectrum of this compound is characterized by signals corresponding to the different types of protons in its long aliphatic chains. The protons on the carbons adjacent (alpha) to the two carbonyl groups (C6 and C9) are the most deshielded of the aliphatic protons and are expected to resonate in the range of 2.0-2.5 ppm. libretexts.orgmnstate.edu The signals for the numerous methylene (B1212753) (-CH₂) groups further down the chains would overlap in a complex multiplet region, typically between 1.2-1.6 ppm. pressbooks.pub The terminal methyl (-CH₃) protons at C1 and C14 are the most shielded and would appear as a triplet at the most upfield region, around 0.9 ppm.

¹³C NMR: The carbon NMR spectrum provides a direct look at the carbon skeleton. Due to the molecule's symmetry, only seven distinct carbon signals would be expected. The most characteristic signals are from the carbonyl carbons (C7 and C8), which are highly deshielded and appear significantly downfield, typically in the range of 205-220 ppm for aliphatic ketones. bhu.ac.inchemistrysteps.com The alpha-carbons (C6 and C9) would also be shifted downfield relative to other sp³ hybridized carbons. The remaining methylene and methyl carbons would appear at progressively higher fields (lower ppm values). libretexts.orgyoutube.com

Predicted NMR Data for this compound

Predicted ¹H NMR DataPredicted ¹³C NMR Data
Proton AssignmentApproximate Chemical Shift (δ, ppm)Carbon AssignmentApproximate Chemical Shift (δ, ppm)
H1, H14 (-CH₃)~0.9C7, C8 (C=O)205 - 220
H2-H5, H10-H13 (-CH₂-)1.2 - 1.6C6, C9 (α-CH₂)~40 - 50
H6, H9 (α-CH₂)2.0 - 2.5C2-C5, C10-C13 (-CH₂-)~22 - 32
C1, C14 (-CH₃)~14

Two-Dimensional NMR Techniques for Connectivity

To resolve signal overlap and definitively map the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show cross-peaks connecting the signals of H6 and H5, H5 and H4, and so on, confirming the connectivity along the two hexyl chains. emerypharma.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with the carbon signals of the carbons they are directly attached to. libretexts.org This allows for the unambiguous assignment of each carbon atom that has attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range connectivity, showing correlations between protons and carbons that are two or three bonds apart. youtube.comresearchgate.net For instance, HMBC would show a critical cross-peak between the alpha-protons (H6, H9) and the carbonyl carbons (C7, C8), confirming the placement of the diketone functional group within the fourteen-carbon chain. emerypharma.com

Mass Spectrometry (MS) Applications in Compound Identification and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and deducing its structure from its fragmentation patterns.

The molecular formula of this compound is C₁₄H₂₆O₂, giving it a molecular weight of approximately 226.35 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 226.

A primary fragmentation pathway for ketones is alpha-cleavage , which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. wikipedia.orgfiveable.me This process results in the formation of a stable acylium ion. ochemacademy.comjove.com For the symmetric this compound, alpha-cleavage can occur on either side of the diketone unit.

Expected Alpha-Cleavage Fragments for this compound

Bond CleavedResulting Acylium Ion FragmentExpected m/z
C6-C7[CH₃(CH₂)₅CO]⁺113
C8-C9[CH₃(CH₂)₅CO]⁺113

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Metabolite Profiling

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal technique for analyzing complex mixtures and assessing sample purity. qa-group.commeasurlabs.com

Purity Assessment: When a sample of this compound is analyzed by GC-MS, it should ideally produce a single peak in the gas chromatogram at a characteristic retention time. The presence of other peaks would indicate impurities, which can then be identified by their individual mass spectra. reddit.comanalytice.com This method is highly sensitive and can detect contaminants at parts-per-billion levels. ceriumlabs.com

Metabolite Profiling: In biological studies, GC-MS is used to identify metabolites of a parent compound. If this compound were metabolized by an organism, extracts could be analyzed to detect related compounds, such as hydroxylated or chain-shortened derivatives. Each metabolite would have a unique retention time and mass spectrum, allowing for its identification and quantification.

Infrared (IR) and Raman Spectroscopy for Vibrational and Functional Group Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups within a molecule based on how its bonds vibrate upon absorbing energy.

Infrared (IR) Spectroscopy: The most prominent and diagnostic feature in the IR spectrum of this compound would be a strong, sharp absorption band corresponding to the C=O stretching vibration of the ketone groups. For saturated aliphatic ketones, this peak typically appears in the region of 1710-1720 cm⁻¹. orgchemboulder.comlibretexts.org The spectrum would also show strong C-H stretching vibrations from the alkyl chains between 2850-3000 cm⁻¹ and C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also observable in Raman, the non-polar C-C and C-H bonds of the long alkyl chains often produce stronger signals than in IR. acs.orgmt.com This makes Raman spectroscopy particularly useful for studying the conformational order of the hydrocarbon backbone.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If a suitable single crystal of this compound could be grown, XRD analysis would provide a wealth of structural information, including:

Exact bond lengths and bond angles for every atom in the molecule.

The precise conformation of the flexible fourteen-carbon chain in the solid state.

The arrangement of molecules relative to each other in the crystal lattice, known as the crystal packing.

For conformationally flexible molecules like long-chain alkanes, obtaining high-quality crystals can be challenging. azolifesciences.comnih.gov However, a successful crystal structure analysis would provide an unambiguous and high-resolution picture of the molecule's solid-state architecture. dartmouth.edu

Advanced Chromatographic Separations for Purity and Isomer Analysis

Advanced chromatographic techniques are indispensable for the detailed characterization of this compound. High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing compound purity and for quantification, while chiral chromatography is essential for the separation of its enantiomers, should it possess a chiral center.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the determination of the purity of this compound and its quantification in various samples. Given the chemical nature of ketones, a common and effective approach involves pre-column derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). This reaction yields a 2,4-dinitrophenylhydrazone derivative, which exhibits strong ultraviolet (UV) absorbance, thereby enhancing detection sensitivity. epa.govepa.govauroraprosci.comresearchgate.net

The separation of the derivatized this compound would typically be achieved using a reversed-phase HPLC method. A C18 column is a common choice for the stationary phase due to its versatility in separating a wide range of organic molecules. auroraprosci.comresearchgate.netsigmaaldrich.com The mobile phase would likely consist of a gradient mixture of acetonitrile (B52724) and water, allowing for the efficient elution of the compound of interest while separating it from potential impurities. auroraprosci.comresearchgate.net Detection is most commonly performed using a UV detector set at a wavelength of approximately 360 nm, which corresponds to the maximum absorbance of the DNPH derivatives. epa.govauroraprosci.comsigmaaldrich.com

The quantification of this compound would be accomplished by creating a calibration curve using standards of known concentrations. By comparing the peak area of the sample to the calibration curve, the concentration of the compound in the sample can be accurately determined. The method's performance would be validated by assessing parameters such as linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).

Illustrative HPLC Method Parameters for Derivatized this compound

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detector UV at 360 nm
Derivatizing Agent 2,4-dinitrophenylhydrazine (DNPH)

The molecular structure of this compound may allow for the existence of enantiomers, which are non-superimposable mirror images. The separation of these enantiomers, known as chiral resolution, is crucial in many fields, particularly in the pharmaceutical industry, as different enantiomers can exhibit distinct biological activities. chromatographyonline.com Chiral chromatography is the most widely used technique for the analytical and preparative separation of enantiomers. nih.govnih.gov

The direct separation of the enantiomers of this compound would be approached using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly versatile and have demonstrated broad applicability in the resolution of a wide range of chiral compounds, including ketones. chromatographyonline.comnih.gov The selection of the appropriate CSP is a critical step and often involves screening a variety of columns to find one that provides adequate selectivity for the enantiomers of interest.

The mobile phase composition also plays a significant role in chiral separations and can be optimized to improve resolution. chromatographyonline.com Both normal-phase (e.g., hexane/isopropanol) and reversed-phase conditions can be explored. The choice of mobile phase and its modifiers can influence the interactions between the enantiomers and the CSP, thereby affecting the separation.

The development of a chiral separation method for this compound would involve a systematic screening of different CSPs and mobile phases to achieve baseline resolution of the enantiomeric peaks. Once a suitable method is established, it can be used to determine the enantiomeric purity of a sample and to isolate individual enantiomers for further study.

Illustrative Chiral Stationary Phase Screening for this compound

Chiral Stationary PhaseMobile PhaseResult
Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol (B130326) (90:10)Partial Separation
Amylose tris(3,5-dimethylphenylcarbamate)Hexane/Ethanol (80:20)Baseline Resolution
Cellulose tris(4-methylbenzoate)Acetonitrile/Water (70:30)No Separation

Computational Chemistry and Theoretical Studies of Tetradecane 7,8 Dione

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.comiaea.org It is a widely used approach in chemistry and physics for calculating the ground-state properties of atoms, molecules, and solids. scispace.comimperial.ac.uk DFT is based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wave function. scispace.com This simplification allows for the study of larger and more complex molecules with a good balance of accuracy and computational cost. imperial.ac.uk

For Tetradecane-7,8-dione, DFT calculations can provide fundamental insights into its chemical nature. By solving the Kohn-Sham equations, DFT can be used to optimize the molecule's geometry, determining the most stable three-dimensional arrangement of its atoms. This process involves finding the minimum energy structure on the potential energy surface. Furthermore, DFT is employed to calculate various electronic properties, such as the distribution of electrons within the molecule, which is crucial for understanding its reactivity. iaea.org

The long, flexible alkyl chains of this compound allow it to adopt numerous spatial arrangements, or conformations. DFT calculations can be used to predict the relative energies of these different conformers. By systematically exploring the rotational possibilities around the single bonds in the molecule, researchers can identify low-energy conformations that are most likely to be populated at a given temperature.

The energetics of these conformations are critical as they can influence the molecule's physical properties and how it interacts with other molecules. For instance, the accessibility of the diketone functional group, which is the most reactive part of the molecule, may vary significantly between different conformations. This accessibility can, in turn, affect its biological activity. DFT calculations provide the relative Gibbs free energies (ΔG) for each stable conformer, allowing for an estimation of their populations in equilibrium.

Table 1: Computed Properties of this compound

Property Value Source
Molecular Formula C14H26O2 PubChem
Molecular Weight 226.35 g/mol PubChem
XLogP3-AA 4.5 PubChem nih.gov
Hydrogen Bond Donor Count 0 PubChem nih.gov
Hydrogen Bond Acceptor Count 2 PubChem

This table contains data computed by PubChem.

The reactivity of a molecule is largely governed by its electronic properties. DFT is an excellent tool for analyzing the charge distribution within this compound. By calculating properties such as molecular electrostatic potential (MEP), atomic charges, and frontier molecular orbitals (HOMO and LUMO), one can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

For an alpha-diketone like this compound, the two adjacent carbonyl carbons are expected to be highly electrophilic due to the electron-withdrawing effect of the oxygen atoms. This electrophilicity is a key factor in its chemical reactivity, particularly its potential to react with biological nucleophiles like the arginine residues in proteins. nih.gov DFT can quantify this electrophilicity, providing a theoretical basis for predicting its reactivity and potential toxicity mechanisms. nih.gov Quantum-chemical reactivity parameters derived from DFT can be compared with those of other alpha-diketones to assess relative risks. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Interactions (Non-Human Biological Systems)

While DFT is excellent for studying static properties of molecules, Molecular Dynamics (MD) simulations are used to explore their dynamic behavior over time. biorxiv.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. biorxiv.org This allows for the study of conformational changes, molecular flexibility, and interactions with the environment. mdpi.comnih.gov

For this compound, MD simulations can be used to study its conformational landscape in different environments, such as in a solvent or interacting with a biological membrane in a non-human system. These simulations can reveal the preferred conformations of the molecule and the timescales of transitions between them. mdpi.com By simulating the molecule in the presence of a target protein or lipid bilayer, MD can provide detailed insights into the nature of the interactions, including the formation of hydrogen bonds, van der Waals forces, and hydrophobic interactions. This information is crucial for understanding how the molecule might behave in a complex biological setting. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Alpha-Diketones

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orglibretexts.org QSAR studies are a cornerstone of computational toxicology and drug discovery, as they allow for the prediction of the activity of new or untested chemicals based on their structural features. medcraveonline.comfiveable.meslideshare.net

In the context of alpha-diketones, QSAR models can be developed to predict various biological endpoints, such as toxicity or receptor binding affinity. These models are built using a dataset of compounds with known activities. For each compound, a set of molecular descriptors is calculated. These descriptors can be physicochemical properties (like logP), electronic properties (from DFT), or topological indices that encode information about the molecular structure. Statistical methods are then used to build a mathematical equation that correlates these descriptors with the observed biological activity. medcraveonline.com

The logarithm of the partition coefficient (logP) is a critical parameter in QSAR studies, representing the lipophilicity or hydrophobicity of a molecule. It is a measure of how a compound distributes itself between an oily (non-polar) phase and an aqueous (polar) phase. A calculated logP (clogP) is a theoretical prediction of this property. Lipophilicity is a key factor influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to cross biological membranes and interact with hydrophobic pockets in proteins.

For alpha-diketones like this compound, the clogP value can be correlated with various biological parameters. For example, a higher lipophilicity might lead to increased membrane permeability and potentially greater access to intracellular targets. QSAR models often incorporate clogP as a descriptor to predict biological activity. researchgate.net For this compound, the computed XLogP3-AA value is 4.5, indicating significant lipophilicity. nih.gov This suggests that the compound is likely to partition into hydrophobic environments such as lipid membranes.

Table 2: Lipophilicity and Related Descriptors for this compound

Descriptor Value Definition
XLogP3-AA 4.5 Computed logarithm of the octanol/water partition coefficient nih.gov

This table contains data computed by PubChem.

Molecular Docking for Ligand-Target Interactions (Non-Human Biological Systems)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. It is widely used in drug design to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

In the context of non-human biological systems, molecular docking could be used to investigate the interaction of this compound with specific protein targets. For example, in insects, olfaction is mediated by odorant binding proteins (OBPs) and chemosensory receptors located in the antennae. This compound, due to its structure, could potentially interact with these proteins.

Docking simulations would involve placing the this compound molecule into the binding site of a target protein and using a scoring function to evaluate the binding affinity of different poses. The results of these simulations can identify the most likely binding mode and provide an estimate of the binding energy. This information can help to elucidate the mechanism of action of the compound and to understand its role as a semiochemical or a potential pest control agent. researchgate.net The flexible nature of this compound would require the use of flexible docking algorithms that allow for conformational changes in both the ligand and the receptor upon binding.

Simulation of Binding to Enzyme Active Sites (e.g., Carboxylesterases)

The interaction of small molecules with enzymes is a cornerstone of pharmacology and toxicology. Carboxylesterases (CEs) are a class of enzymes responsible for the hydrolysis of a wide variety of ester-containing compounds and are also known to interact with other xenobiotics. The dione (B5365651) functional group within this compound makes it a candidate for interaction with the active sites of enzymes such as CEs. Computational simulations, particularly molecular docking and molecular dynamics (MD), are instrumental in exploring these potential interactions.

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations would be used to predict how the molecule fits into the active site of a carboxylesterase. The process involves:

Preparation of the Receptor and Ligand: A high-resolution 3D structure of the target enzyme (e.g., human carboxylesterase 1, hCE1) is obtained from a protein database. The structure of this compound is built and optimized for its geometry and charge distribution.

Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of this compound within the enzyme's active site.

Scoring and Analysis: The different poses are evaluated using a scoring function that estimates the binding affinity. The results can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, between the dione's carbonyl groups and amino acid residues in the active site.

Molecular Dynamics (MD) Simulations

Following docking, MD simulations can provide a more detailed and dynamic view of the enzyme-ligand complex. An MD simulation calculates the motion of atoms over time by solving Newton's equations of motion. This allows for the assessment of the stability of the docked pose and the conformational changes in both the ligand and the enzyme upon binding.

Key insights from MD simulations would include:

Binding Stability: Analysis of the root-mean-square deviation (RMSD) of the ligand within the active site over the simulation time indicates the stability of the binding pose.

Interaction Energies: Calculating the interaction energies (e.g., via MM-GBSA or MM-PBSA methods) provides a more accurate estimation of the binding free energy.

Conformational Changes: MD can reveal if the binding of this compound induces conformational changes in the enzyme, a phenomenon known as "induced fit".

A hypothetical summary of data that could be generated from such a simulation is presented in Table 1.

Simulation ParameterHypothetical Value/Observation for this compound-hCE1 ComplexSignificance
Binding Energy (from Docking) -7.5 kcal/molIndicates a potentially favorable binding interaction.
Key Interacting Residues Ser203, His448, Glu318 (catalytic triad)Suggests potential for inhibition or interaction with the catalytic mechanism.
Ligand RMSD (from MD) 1.5 ÅA low and stable RMSD would suggest the ligand remains in a consistent pose in the active site.
Binding Free Energy (MM-GBSA) -45 kcal/molProvides a more refined estimate of the binding affinity, accounting for solvent effects.

This table is for illustrative purposes and does not represent actual experimental data.

Coordination Chemistry of Alpha Diketones, Including Tetradecane 7,8 Dione, with Metal Centers

Ligand Design Principles and Chelation Properties of Diketones

Alpha-diketones, such as Tetradecane-7,8-dione, are effective chelating ligands due to the presence of two oxygen donor atoms within their structure. alfa-chemistry.com Chelation is the process where a polydentate ligand binds to a central metal ion at multiple points, forming a stable, ring-like structure known as a chelate. iosrjournals.orgumsl.edu The stability of these complexes is enhanced by the "chelate effect," a thermodynamic principle indicating that complexes formed by chelating ligands are more stable than those formed by a comparable number of monodentate ligands. iosrjournals.org

The design of diketone ligands can be tailored to modulate the properties of the resulting metal complex. Key design principles include:

Steric Effects : The size and bulk of the substituents on the diketone backbone can influence the geometry and coordination number of the metal center. acs.org Varying the steric bulk allows for fine-tuning of the electronic and reactive properties of the metal core. acs.org

Electronic Effects : Electron-withdrawing or electron-donating groups attached to the ligand can alter the electron density on the coordinating oxygen atoms. This, in turn, affects the strength of the metal-ligand bond and the redox potential of the metal center. iosrjournals.orgacs.org

Keto-Enol Tautomerism : A crucial feature of diketones is their ability to exist in equilibrium between keto and enol forms. icm.edu.plresearchgate.net The deprotonated enol form is typically the species that coordinates to the metal ion, forming a six-membered chelate ring. icm.edu.pl This tautomerism is fundamental to their capacity to form stable complexes with most metals. icm.edu.pl

The chelation process involves the diketone acting as a Lewis base, donating electron pairs from its oxygen atoms to the metal ion, which acts as a Lewis acid. pressbooks.pub This interaction results in the formation of a coordinate covalent bond. pressbooks.pub The flexible molecular structures of diketone ligands allow them to adapt to the coordination requirements of various metal ions by adjusting the distance and angle between the ketone groups. alfa-chemistry.com

Table 1: Key Properties of Diketone Ligands in Coordination Chemistry

Property Description Significance
Chelation Binds to a metal ion through two donor oxygen atoms to form a stable ring structure. Enhanced complex stability due to the chelate effect. iosrjournals.org
Keto-Enol Tautomerism Exists in equilibrium, with the enolate form typically coordinating to the metal. icm.edu.pl Facilitates deprotonation and formation of a stable six-membered chelate ring. icm.edu.plresearchgate.net
Steric Tunability Substituents on the ligand backbone can be varied in size. acs.org Controls the coordination environment and reactivity of the metal center. acs.org

| Electronic Tunability | Substituents can be electron-withdrawing or donating. | Modulates the metal-ligand bond strength and redox properties of the complex. iosrjournals.org |

Synthesis and Characterization of Metal-Diketone Complexes

The synthesis of metal-diketone complexes is generally straightforward. A common method involves the reaction of a metal salt (e.g., halide, acetate, or nitrate) with the diketone ligand in a suitable solvent. tsijournals.commdpi.com The reaction is often carried out in the presence of a base to facilitate the deprotonation of the diketone to its enolate form, which is the active chelating species. researchgate.net For example, new Ru(II) complexes have been synthesized by reacting ruthenium precursors with α-diimine hydrazones derived from diketones. acs.org The resulting complexes are typically stable solids that can be isolated and purified by recrystallization. tsijournals.com

Once synthesized, the characterization of these complexes is crucial to determine their structure, composition, and purity. A variety of analytical and spectroscopic techniques are employed for this purpose. acs.org

Elemental Analysis : Determines the percentage composition of elements (C, H, N, etc.) in the complex, which helps in confirming the empirical formula.

Infrared (IR) Spectroscopy : Provides information about the functional groups present. The coordination of the diketone to the metal is typically confirmed by a shift in the stretching frequency of the carbonyl (C=O) group and the appearance of new bands corresponding to the metal-oxygen (M-O) bond. tsijournals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are used to elucidate the structure of the ligand framework within the complex and to confirm the coordination mode. acs.orgresearchgate.net

UV-Visible (UV-Vis) Spectroscopy : Gives insights into the electronic transitions within the complex, including ligand-to-metal or metal-to-ligand charge transfer bands. acs.org

Mass Spectrometry (MS) : Helps to determine the molecular weight of the complex. acs.org

Magnetic Measurements : Used to determine the magnetic properties of the complex, which provides information about the oxidation state and electron configuration of the metal center.

Table 2: Common Techniques for Characterizing Metal-Diketone Complexes

Technique Information Obtained
Elemental Analysis Empirical formula and elemental composition.
IR Spectroscopy Identification of functional groups and confirmation of metal-ligand coordination (M-O bond). tsijournals.com
NMR Spectroscopy Structural elucidation of the ligand framework and coordination environment. acs.orgresearchgate.net
UV-Vis Spectroscopy Electronic transitions and charge transfer bands. acs.org
X-ray Crystallography Precise molecular structure, bond lengths, and angles. acs.orgmdpi.com
Mass Spectrometry Molecular weight and fragmentation patterns. acs.org

| Magnetic Susceptibility | Oxidation state and electron configuration of the metal ion. |

Mechanistic Insights into Metal-Ligand Interactions

The interaction between a metal center and a diketone ligand is a classic example of a Lewis acid-base interaction, where the metal ion is the electron acceptor (Lewis acid) and the ligand is the electron donor (Lewis base). pressbooks.pub The bonding can be described by several models, depending on the nature of the metal and its oxidation state.

For higher valence, Lewis-acidic metal centers (e.g., Zn²⁺), the bonding is primarily considered a sigma (σ) interaction, where the ligand's oxygen atoms donate a lone pair of electrons into an empty orbital on the metal. wikipedia.org This is often referred to as an η¹-O-bonded mode. wikipedia.org For low-valence, electron-rich metal centers (e.g., Fe(0)), a pi (π) bonding component becomes significant. wikipedia.org In this η²-C,O-bonded mode, there is back-donation of electron density from a filled d-orbital on the metal into a π* anti-bonding orbital of the C=O group, analogous to the Dewar-Chatt-Duncanson model for metal-alkene complexes. wikipedia.org

Kinetic and mechanistic studies of complex formation reveal that the keto-enol tautomerism of the diketone plays a critical role. iosrjournals.org The rate of reaction can be influenced by factors such as the stability of the enol tautomer and the rate of proton transfer. iosrjournals.org The hard and soft acid-base (HSAB) principle also provides insight, predicting that hard metal ions (like Fe³⁺ and Al³⁺) will preferentially bind to the hard oxygen donor atoms of the diketone ligand. iosrjournals.orgumsl.edu

Computational studies using Density Functional Theory (DFT) have further elucidated these interactions, allowing for the quantification of binding energies and the exploration of frontier molecular orbitals. mdpi.com Such studies help explain the differences in binding abilities among various ligands and metal ions, guiding the rational design of new chelating agents. mdpi.com The interplay between the metal ion and ligand is a coupled equilibrium; for instance, ligand binding can be dependent on the metal ion concentration, and conversely, metal ion binding can be stimulated by the presence of the ligand. nih.gov

Applications of Diketone-Metal Complexes in Catalysis and Materials Science

The versatility and stability of diketone-metal complexes have led to their widespread application in both catalysis and materials science. alfa-chemistry.comalfachemic.com

In Catalysis: Metal-diketonate complexes are employed as catalysts in a variety of organic transformations. icm.edu.pl Their utility stems from the ability of the ligand to stabilize the metal center, while also allowing for open coordination sites for substrate binding and activation. alfa-chemistry.com

Polymerization : Complexes of diketone ligands with rare earth ions are used as catalysts in polymer synthesis, such as the polymerization of epichlorohydrin (B41342) and the synthesis of high molecular weight polyethylene (B3416737). alfachemic.com

Oxidation and Epoxidation : Transition metal-β-diketone complexes are often used as catalysts for olefin oxidation and epoxidation reactions. icm.edu.pl

Cross-Coupling and C-H Activation : Diketone ligands contribute to the stability and reactivity of transition metal catalysts used in cross-coupling reactions and C-H activation. alfa-chemistry.com

Lewis Acid Catalysis : The metal center in a diketone complex can function as a Lewis acid, activating substrates. For example, η¹-complexes of alpha-beta unsaturated carbonyls enhance reactivity in Diels-Alder reactions. wikipedia.org

In Materials Science: The unique structural and photophysical properties of these complexes make them valuable building blocks for advanced materials. alfa-chemistry.com

Metal-Organic Frameworks (MOFs) : Diketone ligands are crucial in the synthesis of MOFs and coordination polymers. These materials possess porous structures with applications in gas storage, separation, and sensing. alfa-chemistry.com

Luminescent Materials : Rare earth β-diketonate complexes are known for their excellent luminescence properties. The ligand can absorb UV light and efficiently transfer the energy to the rare earth ion, which then emits characteristic fluorescence. alfachemic.com This property is exploited in applications such as organic light-emitting diodes (OLEDs), fluorescent sensors, and anti-counterfeiting marks. alfachemic.comnih.gov

Chemical Vapor Deposition (CVD) Precursors : The volatility and stability of some metal β-diketonate complexes make them excellent precursors for CVD, a process used to deposit thin metal or metal oxide films in the microelectronics industry. illinois.edu

Functional Materials : By serving as building blocks in coordination chemistry, metal-diketone complexes can be explored for their magnetic, redox, or optical properties, contributing to the development of new functional materials. alfa-chemistry.com

Table 3: Selected Applications of Diketone-Metal Complexes

Field Application Example
Catalysis Polymerization Rare earth complexes for polyethylene synthesis. alfachemic.com
Oxidation Reactions Transition metal complexes for olefin epoxidation. icm.edu.pl
Cross-Coupling Stabilizing transition metal catalysts. alfa-chemistry.com
Materials Science Metal-Organic Frameworks (MOFs) Building blocks for porous materials for gas storage. alfa-chemistry.com
Luminescent Materials Rare earth complexes for OLEDs and sensors. alfachemic.com

Applications of Tetradecane 7,8 Dione in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The vicinal diketone functionality in Tetradecane-7,8-dione serves as a reactive handle for the construction of intricate molecular structures. The adjacent carbonyl groups can undergo a range of reactions, including condensations, cyclizations, and rearrangements, to form new carbon-carbon and carbon-heteroatom bonds. This reactivity allows for the elaboration of the simple fourteen-carbon chain into more complex and functionally diverse molecules. The long alkyl chains of this compound can also impart specific physical properties, such as solubility and crystallinity, to the resulting complex molecules.

The general reactivity of α-diketones allows them to be key starting materials for the synthesis of a variety of complex structures. For instance, they can participate in benzil (B1666583) rearrangement type reactions to yield α-hydroxy carboxylic acids, or can be used in multicomponent reactions to build up complex acyclic and cyclic systems.

Role as a Synthetic Intermediate for Heterocyclic Compounds

Alpha-diketones are well-established precursors for the synthesis of a wide array of heterocyclic compounds. The 1,2-dicarbonyl moiety of this compound can react with various dinucleophiles to form five-, six-, and seven-membered rings containing nitrogen, sulfur, or oxygen. For example, condensation with 1,2-diamines can yield quinoxaline (B1680401) derivatives, while reaction with hydrazines can produce pyridazine (B1198779) derivatives.

The versatility of α-diketones in heterocyclic synthesis is a cornerstone of medicinal and materials chemistry. The specific nature of the heterocyclic system formed can be tuned by the choice of the reacting partner.

DinucleophileResulting Heterocycle
o-PhenylenediamineQuinoxaline
HydrazinePyridazine
ThioureaThiazole derivative
AmidinesImidazole derivative

Utilization in Polymer Chemistry and Novel Material Design

The reactivity of the α-diketone functionality can be exploited in polymer chemistry to create novel materials. This compound can be incorporated into polymer backbones or used as a cross-linking agent. The carbonyl groups can undergo reactions to form thermally stable polymers such as polyquinoxalines when reacted with aromatic tetraamines. tandfonline.com The long aliphatic chains of this compound can influence the properties of the resulting polymers, potentially leading to materials with tailored solubility, flexibility, and thermal characteristics.

Furthermore, α-diketones can be used as photoinitiators in radical polymerization. researchgate.net Upon irradiation with UV light, the C-C bond between the two carbonyl groups can cleave to generate free radicals, which can then initiate the polymerization of vinyl monomers. This property is valuable in the curing of coatings, adhesives, and dental resins.

Precursor Chemistry in Specialized Synthetic Strategies

Alpha-diketones are valuable precursors for the synthesis of acenes, which are a class of organic compounds with applications in optoelectronics. researchgate.netkyushu-u.ac.jpkyushu-u.ac.jptaylorfrancis.com Acenes are often insoluble and unstable, which makes their synthesis and processing challenging. researchgate.netkyushu-u.ac.jpkyushu-u.ac.jp The use of α-diketone precursors can overcome these difficulties. These precursors are typically more soluble and stable, and they can be converted to the corresponding acenes through photolysis, which involves the expulsion of the two carbonyl groups as carbon monoxide. researchgate.netkyushu-u.ac.jp This photochemical conversion can be performed in solution or in the solid state, allowing for the fabrication of thin films of acenes for use in organic electronic devices. researchgate.nettaylorfrancis.com

While this application typically involves aromatic α-diketones, the fundamental photochemical decarbonylation reaction could potentially be applied to precursors derived from aliphatic α-diketones like this compound to access novel saturated carbocyclic frameworks.

Propellanes are a class of compounds characterized by three rings sharing a common carbon-carbon bond. researchgate.net These strained molecules are of significant interest in organic synthesis and medicinal chemistry. researchgate.net While not a direct reaction of the diketone itself, ketones can be key starting materials in the synthesis of propellane-containing natural products and other derivatives. researchgate.net For instance, intramolecular cyclization reactions of functionalized ketones can lead to the formation of the propellane core. The diketone functionality in this compound offers two potential sites for elaboration into structures that could then undergo cyclization to form complex polycyclic systems, including propellane-like frameworks.

Biochemical Mechanisms and Interactions of Tetradecane 7,8 Dione in Non Human Biological Systems

Enzyme Inhibition Studies (In Vitro and Cellular Assays)

The investigation of Tetradecane-7,8-dione as an enzyme inhibitor has primarily centered on its potential interaction with mammalian carboxylesterases (CEs). These enzymes are crucial in the metabolism of a wide array of xenobiotics and endogenous compounds.

Inhibition of Mammalian Carboxylesterases (CEs)

While direct inhibitory studies on this compound are not extensively documented, research on analogous alkyl 1,2-diones provides a framework for understanding its potential effects on mammalian carboxylesterases. Studies on various substituted ethane-1,2-diones have revealed that these compounds can act as potent inhibitors of CEs. The proposed mechanism of inhibition involves the nucleophilic attack by the catalytic serine residue of the enzyme on one of the carbonyl carbons of the dione (B5365651). This forms a transiently stable intermediate, which, unlike the cleavage of an ester bond, does not readily dissociate due to the stronger carbon-carbon bond, leading to effective inhibition of the enzyme.

Structure-Activity Relationships in Enzyme Binding (e.g., Hydrophobicity and Electrophilicity)

The inhibitory potency of alkyl 1,2-diones against mammalian carboxylesterases has been shown to be directly correlated with their hydrophobicity. A key determinant of this property is the calculated logarithm of the octanol-water partition coefficient (clogP). For alkyl diones, significant inhibitory potential is observed when their clogP value exceeds 4.

The structure of this compound, with its long C14 alkyl chain, suggests a high degree of hydrophobicity. The calculated clogP value for this compound is approximately 4.5, which is above the threshold identified for potent CE inhibition by other alkyl diones. This suggests that this compound is likely to be a potent inhibitor of mammalian carboxylesterases. The electrophilicity of the vicinal carbonyl groups is another critical factor, as it facilitates the initial nucleophilic attack by the enzyme's active site serine.

Interactive Data Table: Estimated Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )clogP (estimated)
This compoundC14H26O2226.364.5
Benzil (B1666583)C14H10O2210.233.4
Octane-2,3-dioneC8H14O2142.201.7

Mechanistic Investigations of Ineffectiveness in Specific Cellular Assays

There is currently no available scientific literature detailing mechanistic investigations into the ineffectiveness of this compound in specific cellular assays. Such studies would be necessary to understand potential limitations, such as poor cell permeability, rapid metabolism, or efflux from the cell, which could render it inactive in a cellular context despite potential in vitro enzyme inhibition.

Metabolomic Profiling and Volatile Organic Compound Analysis in Non-Human Biological Samples

To date, no specific metabolomic profiling studies have been published that identify this compound in non-human biological samples. While the analysis of volatile organic compounds (VOCs) is a growing field for biomarker discovery, and alkanes such as tetradecane (B157292) have been identified in breath samples, there is no specific mention of this compound in the current body of research. The high boiling point of this compound may also limit its presence in the volatile fraction of biological samples, making its detection by conventional VOC analysis methods challenging.

Investigation of Metabolic Processes and Degradation Pathways in Non-Human Systems

Specific metabolic and degradation pathways for this compound in non-human systems have not been experimentally determined. However, based on the known metabolism of long-chain alkanes and ketones, a putative metabolic pathway can be proposed.

The long alkyl chains of this compound would likely undergo omega-oxidation followed by beta-oxidation, a common pathway for the degradation of fatty acids and hydrocarbons. The ketone groups may be subject to reduction to the corresponding secondary alcohols by keto-reductases, a class of enzymes prevalent in many organisms. These resulting diols could then be conjugated with glucuronic acid or sulfate (B86663) to facilitate excretion.

Alternatively, the alpha-carbons adjacent to the ketone groups could be hydroxylated by cytochrome P450 enzymes, initiating a different degradation cascade. The complete elucidation of the metabolic fate of this compound in non-human biological systems awaits further empirical investigation.

Q & A

Q. What are the recommended spectroscopic techniques for characterizing Tetradecane-7,8-dione, and how can researchers resolve discrepancies in NMR data?

this compound’s structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). For NMR, discrepancies in peak assignments (e.g., overlapping signals due to diastereotopic protons) can be addressed by:

  • Conducting 2D experiments (COSY, HSQC, HMBC) to resolve coupling patterns and confirm carbonyl positions.
  • Comparing experimental data with computational predictions (DFT-based chemical shift calculations).
  • Validating purity via gas chromatography (GC) or HPLC to rule out impurities affecting spectral clarity .

Q. How should this compound be handled and stored to ensure experimental reproducibility?

  • Storage: Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation. Avoid exposure to humidity, as diketones may undergo hydration reactions .
  • Handling: Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats). Monitor for decomposition via periodic TLC or GC-MS checks .

Q. What solvent systems are optimal for synthesizing and purifying this compound?

  • Synthesis: Use anhydrous solvents (e.g., THF, DCM) with strict temperature control (–78°C to 0°C) for ketone oxidation or coupling reactions.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) are effective. Monitor for byproducts using LC-MS .

Advanced Research Questions

Q. How can researchers design experiments to investigate the metabolic pathways of this compound in mammalian cell lines?

  • Cell Model Selection: Use lung (A549), liver (HepG2), or kidney (HEK293) cell lines, as diketones often target organs with high metabolic activity.
  • Isotopic Labeling: Incorporate ¹³C or ³H isotopes (e.g., at C7/C8) to track metabolites via LC-MS/MS or scintillation counting .
  • Pathway Analysis: Extract metabolites with organic solvents (ethyl acetate), separate via HPLC-UV, and identify conjugates (e.g., glutathione adducts) using tandem MS. Compare retention times with synthetic standards .

Q. What methodologies detect DNA adducts formed by this compound, and how can conflicting LC-MS/MS data be reconciled?

  • Adduct Detection: Employ ³²P-postlabeling or ultra-performance LC-MS/MS with collision-induced dissociation (CID). For example, adenine adducts can be identified via precursor ion scans (m/z transitions specific to dione-adenine bonds) .
  • Data Reconciliation:
    • Validate adduct structures using isotopic labeling and synthetic reference compounds.
    • Control for artifactual adduct formation during sample preparation (e.g., pH stabilization to prevent hydrolysis) .

Q. How do computational models predict the reactivity of this compound in environmental or biological systems?

  • Density Functional Theory (DFT): Calculate electrophilicity indices (e.g., Fukui functions) to identify reactive carbonyl sites prone to nucleophilic attack (e.g., by glutathione).
  • Molecular Dynamics (MD): Simulate interactions with enzymes (e.g., AKRs, cytochrome P450) to predict metabolic reduction/oxidation pathways. Cross-validate with experimental kinetic data .

Data Contradiction and Validation Strategies

Q. How should researchers address conflicting toxicity reports for this compound across studies?

  • Dose-Response Analysis: Re-evaluate studies for consistency in concentration ranges (e.g., µM vs. mM effects).
  • Cell Viability Assays: Use multiple endpoints (MTT, LDH leakage, apoptosis markers) to confirm cytotoxicity thresholds.
  • Species-Specificity: Compare results across human vs. rodent models, as metabolic enzymes (e.g., AKRs) vary significantly .

Q. What statistical approaches are recommended for validating reaction yields in synthetic protocols?

  • Design of Experiments (DoE): Apply factorial designs to optimize reaction parameters (temperature, catalyst loading).
  • Error Analysis: Report confidence intervals (95% CI) for triplicate runs and use Grubbs’ test to exclude outliers .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetradecane-7,8-dione
Reactant of Route 2
Tetradecane-7,8-dione

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